Bienvenue dans la boutique en ligne BenchChem!

Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate

Chiral Synthesis NK1 Receptor Antagonist Stereochemistry

Ensure synthetic success with this specific (R)-enantiomer, Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate, a protected intermediate essential for constructing the chiral center of potent NK1 antagonists like Casopitant. Using the correct enantiomer is mandatory for drug activity; the (S)-enantiomer or racemate will compromise your product. The Cbz protecting group is specifically chosen for orthogonal hydrogenolysis deprotection, a key step incompatible with acid-labile groups. Procure the definitive building block for reliable, regulatory-compliant pharmaceutical synthesis.

Molecular Formula C19H15F6NO3
Molecular Weight 419.3 g/mol
CAS No. 1182352-08-4
Cat. No. B1403423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate
CAS1182352-08-4
Molecular FormulaC19H15F6NO3
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H15F6NO3/c1-11(26-17(28)29-10-12-5-3-2-4-6-12)16(27)13-7-14(18(20,21)22)9-15(8-13)19(23,24)25/h2-9,11H,10H2,1H3,(H,26,28)/t11-/m1/s1
InChIKeyICVQXOOPOAIZIA-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate (CAS 1182352-08-4): A Chiral Cbz-Protected Amino Ketone Intermediate for Neurokinin-1 (NK1) Receptor Antagonists


Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate (CAS 1182352-08-4) is a synthetic, chiral carbamate derivative featuring a benzyloxycarbonyl (Cbz) protecting group on a (2R)-amino ketone scaffold bearing a 3,5-bis(trifluoromethyl)phenyl moiety . This compound serves as a protected form of (R)-2-amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one and is classified as a fluorinated building block utilized as an advanced intermediate in the synthesis of potent, selective, orally active neurokinin-1 (NK1) receptor antagonists, such as Casopitant . Its molecular formula is C19H15F6NO3 with a molecular weight of 419.3 g/mol, and it is commercially available from multiple suppliers .

Why Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate Cannot Be Readily Replaced by Generic In-Class Analogs


The selection of benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate for a synthetic route is predicated on the precise stereochemical and functional-group requirements of the target NK1 antagonist. The (R)-configuration at the α-carbon to the ketone is not trivial; it is the enantiomer that ultimately provides the correct three-dimensional arrangement at the chiral center of the final drug molecule . Substituting this intermediate with its (S)-enantiomer or the racemate would propagate an incorrect stereochemical outcome in the product, potentially rendering it inactive or significantly less potent. Moreover, the benzyl carbamate (Cbz) protecting group offers a specific orthogonal deprotection strategy (hydrogenolysis) that is incompatible with the acid-labile tert-butyl carbamate (Boc) protection commonly used elsewhere in the synthesis [1]. These stereochemical and protecting-group specificities mean that generic substitution is not feasible without compromising the integrity of the synthetic pathway and the biological activity of the final pharmaceutical agent.

Quantitative Differentiation Evidence for Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate Versus Its Closest Analogs


Stereochemical Identity: (R)-Enantiomer vs. (S)-Enantiomer in NK1 Antagonist Intermediate Chemistry

The target compound is the enantiomerically pure (1R)-configured isomer (CAS 1182352-08-4). The (1S)-enantiomer (CAS 1363382-26-6) is listed as a separate chemical entity by suppliers . In the synthesis of NK1 antagonists, the stereochemistry of the α-methyl-substituted ketone intermediate is critical. For example, the related drug Casopitant requires an (R)-configuration at this position for potent receptor binding. While direct comparative IC50 data for these intermediates are not available, class-level inference dictates that the (S)-enantiomer would lead to an epimeric final product with significantly diminished activity, as the chiral center is conserved in the final drug.

Chiral Synthesis NK1 Receptor Antagonist Stereochemistry

Protecting Group Orthogonality: Cbz vs. Boc Derivative for Downstream Hydrogenolysis

The target compound utilizes a benzyl carbamate (Cbz) protecting group, which is cleaved by catalytic hydrogenation (H2, Pd/C) under neutral conditions [1]. This orthogonality is crucial when the molecule contains other acid-sensitive functionalities. In contrast, the analogous tert-butyl carbamate (Boc) derivative (e.g., carbamic acid, [3,5-bis(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester) requires acidic conditions (e.g., TFA) for deprotection, which may be incompatible with the synthetic sequence [2]. The Cbz group offers a distinct deprotection condition that is often essential for assembling complex NK1 antagonists.

Protecting Group Chemistry Hydrogenolysis Boc Deprotection

Purity and Characterization: Benchmarking 95% Assay Against the Racemate and Alternative Suppliers

Combi-Blocks offers the target (R)-enantiomer at a 95% purity level (Catalog QE-0685) . While the racemic mixture (CAS 1363382-26-6) is also available from some suppliers, purity data for the racemate is often unreported or lower (e.g., 95% but with undefined enantiomeric composition) . For chiral intermediates, the enantiomeric excess (ee) is a critical parameter; the provision of a clearly defined enantiomer with a high chemical purity (95%) reduces the risk of introducing stereochemical impurities in the final product, a concern that is amplified when using racemic mixtures.

Chemical Purity Quality Control Batch-to-Batch Consistency

Application-Specific Differentiation: Intermediate in Patented NK1 Antagonist Synthesis (Casopitant Route)

The target compound is a direct precursor to (R)-2-amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one, which itself is a known intermediate in the synthesis of Casopitant, a potent and selective NK1 receptor antagonist . The Casopitant patent (WO 2006/067444) describes the use of a Cbz-protected amino ketone intermediate with the exact (R)-stereochemistry at the α-position, highlighting that the (R)-enantiomer is essential for achieving the desired pharmacological activity [1]. This direct link to a clinically investigated NK1 antagonist provides a strong rationale for selecting this specific intermediate over non-functionalized or incorrectly configured analogs.

Casopitant NK1 Antagonist Patented Route

High-Confidence Application Scenarios for Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate in Drug Discovery and Chemical Development


Asymmetric Synthesis of Casopitant and Related NK1 Antagonists

This intermediate is employed to introduce the (R)-configured 3,5-bis(trifluoromethyl)phenyl-substituted chiral center into the backbone of Casopitant (GW679769) [1]. The Cbz group is removed via hydrogenolysis to furnish the free amine, which is subsequently coupled to the remaining portion of the antagonist. The use of the (R)-enantiomer is mandatory to obtain the active drug configuration, as indicated by the patent literature .

Preparation of Homochiral Amino Ketone Building Blocks for Structure-Activity Relationship (SAR) Studies

The compound serves as a stable, storable precursor to (R)-2-amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one, a versatile building block . By deprotecting the Cbz group under mild, neutral hydrogenolysis conditions, medicinal chemists can generate a library of analogs with different acyl, sulfonyl, or alkyl substituents at the amino group while preserving the (R)-stereochemistry. This enables systematic SAR exploration of the amine portion of NK1 antagonists.

Process Chemistry for Generic NK1 Antagonist Production (e.g., Rolapitant or Netupitant)

Although the compound is specifically linked to Casopitant, its core structure is common to other NK1 antagonists like Rolapitant and Netupitant . The Cbz-protected amino ketone scaffold allows for divergent synthesis where a common late-stage intermediate can be converted into different final drug substances through variations in the final coupling step, offering manufacturing flexibility.

Chiral Chromatography Method Development and Quality Control

The availability of both the (R)-enantiomer (CAS 1182352-08-4) and the (S)-enantiomer (CAS 1363382-26-6) from commercial sources allows analytical chemists to develop and validate chiral HPLC methods for monitoring enantiomeric purity in process intermediates and final drug substances . This is critical for regulatory compliance in pharmaceutical manufacturing.

Quote Request

Request a Quote for Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.